Jimscaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

890309-57-6 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

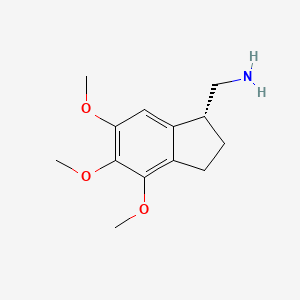

[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h6,8H,4-5,7,14H2,1-3H3/t8-/m0/s1 |

InChI Key |

AFTIZGHFDCOQFS-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C(=C2CC[C@H](C2=C1)CN)OC)OC |

Canonical SMILES |

COC1=C(C(=C2CCC(C2=C1)CN)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Jimscaline: A Conformationally Restricted Mescaline Analog with Enhanced Serotonergic Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic derivative of the classic psychedelic mescaline. Developed in 2006 by a research team at Purdue University led by David E. Nichols, its structure is characterized by a conformationally restricted side chain, a design feature intended to enhance its interaction with serotonin receptors. This guide provides a detailed overview of the chemical structure, pharmacological properties, and mechanism of action of this compound, with a focus on its activity as a potent agonist at the 5-HT2A and 5-HT2C receptors. Quantitative data are presented in a structured format, and detailed experimental methodologies for key assays are provided. Furthermore, this document includes visualizations of the primary signaling pathway and a representative experimental workflow to support further research and development.

Chemical Structure and Physicochemical Properties

This compound was designed based on a homology model of the 5-HT2A receptor to constrain the flexible ethylamine side chain of mescaline within an indane ring system. This structural modification results in a chiral center at the 1-position of the indane ring, with the (R)-enantiomer demonstrating significantly higher pharmacological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine |

| Synonyms | C-(4,5,6-trimethoxyindan-1-yl)methanamine |

| Chemical Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| CAS Number | 890309-57-6 |

| Canonical SMILES | COC1=C(C(=C2CC--INVALID-LINK--CN)OC)OC |

| InChI Key | AFTIZGHFDCOQFS-QMMMGPOBSA-N |

Pharmacological Data

This compound is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The (R)-enantiomer is the more active form. In vivo studies in animal models have demonstrated that this compound is approximately three times more potent than its parent compound, mescaline.

Table 2: Pharmacological Profile of (R)-Jimscaline

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Kᵢ) | Human 5-HT2A | 69 nM | Human | [1] |

| In Vivo Potency (Drug Discrimination) | - | ~3x more potent than mescaline | Rat | [1] |

Mechanism of Action: 5-HT2A Receptor Signaling

The primary pharmacological effects of this compound, including its psychedelic properties, are mediated through its agonist activity at the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound like this compound at the human 5-HT2A receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to the 5-HT2A receptor (IC₅₀), and to calculate the inhibitory constant (Kᵢ).

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI (a high-affinity 5-HT2A/2C agonist).

-

Non-specific Binding Agent: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone or 1 µM ketanserin).

-

Test Compound: this compound, dissolved in an appropriate solvent and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), and a cell harvester.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice. Dilute in assay buffer to a concentration that provides adequate signal-to-noise.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Non-specific binding agent, radioligand, and receptor membranes.

-

Competition Binding: Serial dilutions of this compound, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

References

Jimscaline: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine), a conformationally-restricted analog of mescaline. Discovered in 2006 by a team at Purdue University led by David E. Nichols, this compound has emerged as a potent serotonin 5-HT2A and 5-HT2C receptor agonist.[1][2][3] This document details the history of its discovery, a comprehensive guide to its chemical synthesis, and a thorough examination of its pharmacological properties. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this novel compound.

Discovery and History

This compound was first reported in 2006 by McLean et al. in the Journal of Medicinal Chemistry.[1] The discovery was the result of a rational drug design approach aimed at exploring the structure-activity relationships of phenethylamine hallucinogens. By constraining the flexible ethylamine side chain of mescaline into a rigid indan ring system, the researchers sought to investigate the optimal conformation for interaction with the 5-HT2A receptor.

The design of this compound was guided by a homology model of the 5-HT2A receptor.[1] This computational approach predicted that the (R)-enantiomer would exhibit higher affinity for the receptor. Subsequent synthesis and pharmacological evaluation confirmed this prediction, with the (R)-enantiomer of this compound demonstrating significantly greater potency than both its (S)-enantiomer and the parent compound, mescaline. This finding was a significant advancement in the field, demonstrating that conformational restriction could be a powerful strategy for enhancing the potency of psychedelic compounds. The discovery of this compound paved the way for the development of other conformationally-restricted phenethylamines with even greater potency.

Chemical Synthesis

The synthesis of this compound and its enantiomers was first described by McLean et al. (2006). The following is a detailed description of the synthetic route.

Synthesis of Racemic this compound

The synthesis of racemic this compound proceeds through a multi-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 4,5,6-Trimethoxyindan-1-one

-

Starting Material: 1,2,3-Trimethoxybenzene

-

Reagents: 3-Chloropropionyl chloride, Aluminum chloride

-

Procedure: A solution of 1,2,3-trimethoxybenzene in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. To this solution, 3-chloropropionyl chloride and aluminum chloride are added portion-wise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography to afford 4,5,6-trimethoxyindan-1-one.

Step 2: Synthesis of 4,5,6-Trimethoxy-1-cyanomethylindan

-

Starting Material: 4,5,6-Trimethoxyindan-1-one

-

Reagents: Tosylmethyl isocyanide, Sodium hydride

-

Procedure: To a suspension of sodium hydride in a suitable solvent (e.g., anhydrous dimethoxyethane), a solution of 4,5,6-trimethoxyindan-1-one and tosylmethyl isocyanide is added dropwise at low temperature. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water and extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield 4,5,6-trimethoxy-1-cyanomethylindan.

Step 3: Synthesis of Racemic this compound (C-(4,5,6-trimethoxyindan-1-yl)methanamine)

-

Starting Material: 4,5,6-Trimethoxy-1-cyanomethylindan

-

Reagents: Lithium aluminum hydride

-

Procedure: A solution of 4,5,6-trimethoxy-1-cyanomethylindan in a suitable solvent (e.g., anhydrous diethyl ether) is added dropwise to a suspension of lithium aluminum hydride in the same solvent at 0 °C. The reaction mixture is then refluxed until the reduction is complete. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted. The organic layer is dried and concentrated to give racemic this compound. The freebase can be converted to a salt (e.g., hydrochloride) for easier handling and purification.

Chiral Resolution of this compound Enantiomers

The separation of the racemic mixture into its individual enantiomers is crucial for studying their distinct pharmacological properties.

Experimental Protocol: Chiral Resolution of this compound

-

Resolving Agent: A chiral acid, such as a derivative of tartaric acid.

-

Procedure: The racemic this compound freebase is dissolved in a suitable solvent (e.g., ethanol). A solution of the chiral resolving agent in the same solvent is added. The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomeric salt is collected by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to liberate the freebase of the corresponding enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process. The optical purity of the separated enantiomers should be determined using a suitable analytical technique, such as chiral HPLC.

Pharmacology

This compound is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, with the (R)-enantiomer being the more active stereoisomer.

Receptor Binding Affinity

The affinity of this compound and its enantiomers for the 5-HT2A and 5-HT2C receptors has been determined through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Cell Lines: HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand: [³H]ketanserin for 5-HT2A receptors and a suitable radioligand for 5-HT2C receptors.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound enantiomers or mescaline). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Enantiomers and Mescaline

| Compound | 5-HT2A Receptor | 5-HT2C Receptor |

| (R)-Jimscaline | 69 | Not Reported |

| (S)-Jimscaline | 1120 | Not Reported |

| Racemic this compound | 130 | 60 |

| Mescaline | 360 | 380 |

Data extracted from McLean et al. (2006).

Functional Activity

The functional activity of this compound as a 5-HT2A receptor agonist is typically assessed by measuring its ability to stimulate the production of intracellular second messengers, such as inositol phosphates (IP).

Experimental Protocol: Phosphoinositide Hydrolysis (PI Turnover) Assay

-

Cell Lines: Cells expressing the 5-HT2A receptor (e.g., NIH-3T3 cells).

-

Labeling: Cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Procedure: The labeled cells are washed and then incubated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting. The EC50 and maximal efficacy (Emax) values are determined from the concentration-response curves.

Table 2: Functional Activity (EC50 and Efficacy) at the 5-HT2A Receptor

| Compound | EC50 (nM) | Efficacy (% of 5-HT max) |

| (R)-Jimscaline | 3200 | 88 |

| (S)-Jimscaline | >50,000 | 59 |

| Racemic this compound | 6100 | 83 |

| Mescaline | 11300 | 86 |

Data extracted from McLean et al. (2006).

Signaling Pathways

As a 5-HT2A receptor agonist, this compound is believed to exert its effects through the activation of the canonical Gq/11 signaling pathway.

References

Jimscaline's Mechanism of Action at Serotonin Receptors: A Technical Guide

Abstract: This document provides an in-depth technical overview of the mechanism of action of Jimscaline, a conformationally-restricted phenethylamine derivative, at serotonin (5-HT) receptors. This compound, specifically its (R)-enantiomer, is a potent agonist at the 5-HT2A and 5-HT2C receptors.[1][2] This guide details its binding affinity, functional activity, and the associated intracellular signaling pathways. Methodologies for key experimental procedures are described, and quantitative data are presented for comparative analysis. This paper is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Introduction

This compound, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a semi-rigid analog of the classic psychedelic, mescaline. Developed by a research team at Purdue University led by David E. Nichols, its structure was designed based on a homology model of the 5-HT2A receptor to constrain the flexible ethylamine side chain of mescaline.[1] This conformational restriction results in a significant increase in potency compared to its parent compound.[1][2] Understanding the detailed pharmacology of this compound at serotonin receptors is crucial for elucidating the structure-activity relationships of psychedelic compounds and for the rational design of novel therapeutic agents targeting the serotonergic system. This guide synthesizes the available data on this compound's interaction with serotonin receptors, focusing on its binding profile, functional agonism, and the primary signaling cascade it initiates.

Serotonin Receptor Binding Profile

This compound exhibits a high affinity for the 5-HT2A receptor, which is the primary molecular target for classic hallucinogens. The (R)-enantiomer of this compound is the more active stereoisomer.

Table 1: Radioligand Binding Affinities (Ki) of (R)-Jimscaline and Mescaline at Human Serotonin Receptors

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| (R)-Jimscaline | 69 | Data Not Available |

| Mescaline | ~10,000 | Data Not Available |

Data for (R)-Jimscaline from McLean et al. (2006). Data for Mescaline from various sources indicating micromolar affinity.

Experimental Protocol: Radioligand Displacement Assay

The binding affinities of this compound are determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a specific radiolabeled ligand from a receptor.

-

Receptor Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).

-

Assay Components: The assay mixture contains the cell membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the competitor drug (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Functional Activity at 5-HT2A Receptors

This compound acts as a potent agonist at 5-HT2A and 5-HT2C receptors. Agonist activity is typically quantified by measuring the compound's ability to stimulate a downstream cellular response following receptor binding. For 5-HT2A receptors, which are Gq/11-coupled, a common method is to measure the production of inositol phosphates (IP) or the mobilization of intracellular calcium (Ca2+).

Table 2: Functional Potency (EC50) and Efficacy of (R)-Jimscaline

| Compound | Assay Type | EC50 (nM) | Intrinsic Activity (% of 5-HT) |

| (R)-Jimscaline | Phosphoinositide Hydrolysis | Data Not Available | Data Not Available |

(Note: While this compound is confirmed as a potent agonist, specific EC50 and Efficacy values from primary literature were not available in the initial search. It is reported to be approximately three times more potent than mescaline in animal drug-substitution experiments.)

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the accumulation of inositol phosphates, a downstream second messenger produced upon the activation of the Gq signaling pathway.

-

Cell Culture and Labeling: Cells expressing the receptor of interest (e.g., NIH-3T3 cells expressing the rat 5-HT2A receptor) are cultured and incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Drug Treatment: The cells are then treated with various concentrations of the agonist (e.g., this compound) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation: The total [3H]inositol phosphates are separated from other radiolabeled precursors using anion-exchange chromatography.

-

Quantification: The amount of radioactivity corresponding to the [3H]inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated by plotting the amount of IP accumulation against the logarithm of the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response, or intrinsic activity) are determined from these curves.

Intracellular Signaling Pathway

The primary mechanism of action for this compound at the 5-HT2A receptor involves the activation of the Gq family of G proteins. This initiates a well-characterized intracellular signaling cascade.

-

Receptor Binding: this compound binds to and activates the 5-HT2A receptor.

-

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein. This causes the dissociation of the Gαq-GTP subunit from the Gβγ dimer.

-

PLC Activation: The Gαq-GTP subunit activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+) into the cytosol.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Conclusion

This compound is a potent, conformationally-restricted agonist at the 5-HT2A receptor, with significantly higher affinity than its parent compound, mescaline. Its mechanism of action is consistent with other classic psychedelics, involving the activation of the Gq protein-coupled signaling cascade, leading to the production of second messengers IP3 and DAG, and subsequent mobilization of intracellular calcium. The enhanced potency of this compound underscores the importance of conformational constraint in the design of high-affinity ligands for the 5-HT2A receptor. Further research to fully characterize its functional profile at a wider range of serotonin and other neurotransmitter receptors will provide a more complete understanding of its pharmacological effects.

References

Unveiling the Pharmacological Profile of C-(4,5,6-trimethoxyindan-1-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-(4,5,6-trimethoxyindan-1-yl)methanamine is a conformationally restricted analog of the classic psychedelic, mescaline.[1][2] Developed through homology modeling of the serotonin 2A (5-HT2A) receptor, this molecule represents a targeted approach to understanding the structure-activity relationships of phenethylamine hallucinogens.[1][2] Its rigid indane scaffold provides valuable insights into the bioactive conformation of mescaline-like compounds at the 5-HT2A receptor. This technical guide provides a comprehensive overview of the pharmacological properties of C-(4,5,6-trimethoxyindan-1-yl)methanamine, including its receptor binding affinity, functional activity, and in vivo effects, based on available scientific literature.

Receptor Binding Affinity

The primary molecular target of C-(4,5,6-trimethoxyindan-1-yl)methanamine is the 5-HT2A receptor. Radioligand binding assays have demonstrated that this compound possesses a significantly higher affinity for the 5-HT2A receptor compared to its parent compound, mescaline.

Table 1: 5-HT2A Receptor Binding Affinity

| Compound | Relative Affinity vs. Mescaline |

| C-(4,5,6-trimethoxyindan-1-yl)methanamine | 3-fold higher[1] |

Note: Specific Ki values from the primary literature were not publicly available. The data presented reflects the relative affinity reported in the foundational study by McLean et al., 2006.

The stereochemistry of the compound plays a crucial role in its interaction with the 5-HT2A receptor. The R-(+) enantiomer has been shown to possess a higher affinity than the S-(-) enantiomer, a finding that aligns with computational docking studies.

Table 2: Enantiomeric 5-HT2A Receptor Binding Affinity

| Enantiomer | Relative Affinity |

| R-(+)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Higher |

| S-(-)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Lower |

Functional Activity

C-(4,5,6-trimethoxyindan-1-yl)methanamine acts as an agonist at the 5-HT2A receptor. Its functional potency and efficacy have been characterized using phosphoinositide hydrolysis assays, which measure the production of inositol phosphates following receptor activation.

Table 3: 5-HT2A Receptor Functional Activity

| Compound | Relative Potency vs. Mescaline | Relative Efficacy vs. Mescaline |

| C-(4,5,6-trimethoxyindan-1-yl)methanamine | 3-fold higher | Equal |

Note: Specific EC50 values from the primary literature were not publicly available. The data reflects the relative potency reported.

Similar to its binding affinity, the R-(+) enantiomer is more potent at eliciting a functional response at the 5-HT2A receptor compared to the S-(-) enantiomer.

Table 4: Enantiomeric 5-HT2A Receptor Functional Potency

| Enantiomer | Relative Potency |

| R-(+)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Higher |

| S-(-)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Lower |

In Vivo Pharmacology

The psychoactive effects of C-(4,5,6-trimethoxyindan-1-yl)methanamine have been evaluated in rats using the drug discrimination paradigm, a behavioral assay that assesses the subjective effects of a compound. In these studies, the compound fully substituted for lysergic acid diethylamide (LSD), indicating a shared mechanism of action and similar subjective effects.

Table 5: In Vivo Potency in LSD Drug Discrimination

| Compound | Relative Potency vs. Mescaline |

| C-(4,5,6-trimethoxyindan-1-yl)methanamine | 5-fold higher |

Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, a conformational change in the receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor or from brain tissue (e.g., rat cortex) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., ketanserin).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor.

Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Pre-incubation: The cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

Stimulation: The cells are then stimulated with various concentrations of the test compound for a defined period.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation: The different inositol phosphates are separated using anion-exchange chromatography.

-

Quantification: The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of inositol phosphate accumulation against the concentration of the test compound. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) are determined.

Conclusion

C-(4,5,6-trimethoxyindan-1-yl)methanamine is a potent and efficacious 5-HT2A receptor agonist. Its rigid structure has provided valuable information for understanding the binding of phenethylamines to the 5-HT2A receptor. The increased potency compared to mescaline, both in vitro and in vivo, highlights the importance of conformational constraint in the design of novel psychoactive compounds. The stereoselectivity of the compound, with the R-(+) enantiomer being more active, further refines our understanding of the chiral recognition site of the 5-HT2A receptor. This technical guide summarizes the core pharmacological characteristics of this compound, providing a foundation for further research and development in the field of serotonergic drugs.

References

Stereoselective Activity of Jimscaline Enantiomers: A Technical Review

For Immediate Release

This technical guide provides an in-depth analysis of the differential pharmacological activity of the (R) and (S) enantiomers of Jimscaline, a conformationally-restricted analog of mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

This compound, scientifically known as C-(4,5,6-trimethoxyindan-1-yl)methanamine, has emerged as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Preclinical studies have demonstrated that the pharmacological activity of this compound is stereoselective, with the (R)-enantiomer exhibiting significantly higher affinity and potency at the 5-HT2A receptor compared to its (S)-counterpart.[2]

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of (R)-Jimscaline and (S)-Jimscaline at the human 5-HT2A and 5-HT2C receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A Receptor | 5-HT2C Receptor |

| (R)-(-)-Jimscaline | 69 ± 6 | Not Determined |

| (S)-(+)-Jimscaline | 1120 ± 180 | Not Determined |

| (±)-Jimscaline (racemic) | 130 ± 20 | 60 ± 10 |

| Mescaline | 360 ± 70 | 380 ± 60 |

Data from McLean et al., 2006.[2][3]

Table 2: Functional Activity (EC50, nM) via Phosphoinositide Hydrolysis

| Compound | 5-HT2A Receptor |

| (R)-(-)-Jimscaline | 3200 ± 400 |

| (S)-(+)-Jimscaline | > 50000 |

| (±)-Jimscaline (racemic) | 6100 ± 740 |

| Mescaline | 11300 ± 1600 |

Data from McLean et al., 2006.[2]

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

Radioligand Binding Assays

Receptor binding affinities were determined using radioligand competition assays. Cell membranes expressing the target human 5-HT2A or 5-HT2C receptors were incubated with a specific radioligand ([3H]ketanserin for 5-HT2A) and varying concentrations of the test compounds (this compound enantiomers, racemic this compound, or mescaline). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

The functional activity of the compounds as agonists was assessed by measuring their ability to stimulate the hydrolysis of phosphoinositides, a downstream signaling event of 5-HT2A receptor activation. Cells expressing the 5-HT2A receptor were pre-labeled with [3H]myo-inositol. Following incubation with varying concentrations of the test compounds, the accumulation of [3H]inositol phosphates was quantified. The concentration of the agonist that produces 50% of its maximal response (EC50) was determined from the dose-response curves.

Drug Discrimination Studies

In vivo activity was assessed in rats trained to discriminate the hallucinogen lysergic acid diethylamide (LSD) from saline in a two-lever operant conditioning paradigm. After establishing the discrimination, the animals were administered various doses of the test compounds to determine their ability to substitute for the LSD cue. The potency of a compound is determined by the dose required to produce a response equivalent to that of the training drug. Racemic this compound was found to be approximately five times more potent than mescaline in this assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow of the experimental procedures.

Caption: 5-HT2A/2C Receptor Signaling Pathway Activated by (R)-Jimscaline.

Caption: Experimental Workflow for In Vitro Pharmacological Assays.

Conclusion

The data unequivocally demonstrate the stereoselective activity of this compound, with the (R)-enantiomer being the more potent eutomer at the 5-HT2A receptor. This significant difference in affinity and functional activity between the enantiomers highlights the importance of stereochemistry in the design and development of novel serotonergic ligands. The superior activity of (R)-Jimscaline makes it a valuable tool for further investigation of the 5-HT2A receptor and a potential lead for the development of new therapeutic agents.

References

Jimscaline: A Conformationally-Restricted Mescaline Analog with Enhanced Potency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a potent, conformationally-restricted analog of the classic psychedelic, mescaline. Developed and reported in 2006 by a team at Purdue University led by David E. Nichols, this molecule represents a significant advancement in the structure-activity relationship (SAR) studies of phenethylamine hallucinogens.[1] By constraining the flexible ethylamine side chain of mescaline within an indane ring system, this compound exhibits enhanced affinity and potency at the serotonin 5-HT2A receptor, the primary target for classic psychedelics. This document provides a comprehensive technical overview of this compound, including its pharmacology, putative synthesis, and the experimental methodologies used for its characterization, with a direct comparison to its parent compound, mescaline.

Introduction

Mescaline, 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic compound found in several species of cacti, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi). Its psychoactive effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[2] Structure-activity relationship studies have long been a cornerstone of psychedelic research, aiming to understand how molecular modifications influence receptor interactions and ultimately, psychoactive effects.

This compound was designed based on a homology model of the 5-HT2A receptor to explore the hypothesis that restricting the conformational flexibility of the mescaline side chain could lead to a more favorable interaction with the receptor binding pocket, thereby increasing potency.[3] The resulting compound, a trimethoxyindan-1-yl)methanamine, demonstrated significantly higher affinity and functional potency compared to mescaline, validating the design concept.[3] This discovery paved the way for the development of other conformationally-restricted phenethylamine analogs with even greater potency.

This guide serves as a technical resource for researchers, providing a compilation of the available quantitative data, detailed experimental protocols based on the methodologies of the discovering laboratory and the field, and visualizations of key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of the enantiomers of this compound in comparison to mescaline at the rat 5-HT2A and 5-HT2C receptors.

Table 1: Radioligand Competition Binding Affinities (Ki)

| Compound | r5-HT2A Ki (nM) (± SEM) | r5-HT2C Ki (nM) (± SEM) |

| (±)-Jimscaline | 130 (20) | 60 (10) |

| (R)-(-)-Jimscaline | 69 (6) | Not Determined |

| (S)-(+)-Jimscaline | 1120 (180) | Not Determined |

| Mescaline | 360 (70) | 380 (60) |

Data from McLean et al., 2006 (including correction notice).[4]

Table 2: Functional Potency (EC50) via Inositol Phosphate (IP) Accumulation

| Compound | 5-HT2A EC50 (nM) (± SEM) | Max % 5-HT Stimulation (± SEM) |

| (±)-Jimscaline | 6100 (740) | 83 (4) |

| (R)-(-)-Jimscaline | 3200 (400) | 88 (1) |

| (S)-(+)-Jimscaline | >50000 | 59 (4) |

| Mescaline | 11300 (1600) | 86 (10) |

Data from McLean et al., 2006 (including correction notice).

Experimental Protocols

The following sections detail the likely experimental methodologies used for the synthesis and pharmacological characterization of this compound, based on the original publication and standard protocols from the Nichols laboratory and the broader field of psychedelic research.

Synthesis of this compound (C-(4,5,6-trimethoxyindan-1-yl)methanamine)

The synthesis of this compound, as outlined by McLean et al. (2006), involves the construction of the trimethoxyindan core followed by the introduction of the aminomethyl group. While the full, detailed experimental protocol with step-by-step instructions and yields is not publicly available in the primary literature or its supplementary materials, the following represents a plausible synthetic route based on the published reaction scheme and general organic chemistry principles.

Experimental Workflow for this compound Synthesis

Caption: A logical workflow for the synthesis of this compound and its enantiomers.

Putative Protocol:

-

Synthesis of 4,5,6-trimethoxy-1-indanone: This key intermediate is likely synthesized from a suitably substituted benzene derivative. A plausible route involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with a three-carbon acylating agent, followed by reduction of the resulting ketone and subsequent intramolecular cyclization to form the indanone ring.

-

Formation of 1-(nitromethyl)-4,5,6-trimethoxy-1H-indene: The indanone is reacted with nitromethane in a Henry reaction, likely catalyzed by a base such as ammonium acetate, to yield the corresponding nitroalkene.

-

Reduction to C-(4,5,6-trimethoxyindan-1-yl)methanamine: The nitro group of the intermediate is reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification and Salt Formation: The resulting racemic this compound freebase is purified using standard techniques such as column chromatography. For ease of handling and stability, it is typically converted to a salt, such as the hydrochloride salt, by treating a solution of the freebase with ethereal HCl.

-

Chiral Resolution: The enantiomers of this compound are separated using established methods. This could involve the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization, or through preparative chiral high-performance liquid chromatography (HPLC).

5-HT2A Receptor Radioligand Binding Assay

This protocol is based on standard methods for determining the binding affinity of compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]ketanserin or [¹²⁵I]DOI.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for a 5-HT2A receptor radioligand binding assay.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the rat or human 5-HT2A receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]DOI at a concentration near its Kd).

-

A range of concentrations of the competitor compound (this compound or mescaline).

-

Cell membranes (a specific amount of protein, e.g., 10-20 µg).

-

Assay buffer to bring to the final volume.

-

Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like ketanserin) are included.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using Prism software). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Phosphoinositide Hydrolysis)

This protocol measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates (IPs), a downstream signaling product of Gq-coupled receptors like the 5-HT2A receptor.

Experimental Workflow for PI Hydrolysis Assay

Caption: A standard workflow for a phosphoinositide hydrolysis functional assay.

Protocol:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor (e.g., HEK293 cells) are seeded in multi-well plates. The cells are then labeled by incubating them overnight in a medium containing [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Agonist Stimulation: The labeling medium is removed, and the cells are washed. A buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate. The cells are then stimulated with various concentrations of the agonist (this compound or mescaline) for a set period (e.g., 60 minutes) at 37°C.

-

Extraction: The stimulation is stopped by adding a strong acid, such as ice-cold perchloric acid, to lyse the cells and extract the soluble inositol phosphates.

-

Separation: The total inositol phosphates are separated from the free [³H]myo-inositol and other cellular components using anion-exchange chromatography columns.

-

Quantification: The amount of [³H]-labeled inositol phosphates eluted from the columns is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as the amount of radioactivity (counts per minute) versus the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a reference full agonist like serotonin).

In Vivo Drug Discrimination Study

This protocol describes a two-lever drug discrimination paradigm in rats, a standard behavioral assay to assess the subjective effects of psychoactive drugs. The information is based on protocols used for hallucinogens like LSD, which was the training drug in the study that characterized this compound.

Experimental Workflow for Drug Discrimination Study

Caption: A simplified workflow for an in vivo drug discrimination study.

Protocol:

-

Subjects: Adult male rats are typically used. They are often food-restricted to maintain a body weight of around 85-90% of their free-feeding weight to ensure motivation for the food reward.

-

Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers and a mechanism for delivering a food reward (e.g., a pellet dispenser).

-

Training:

-

Rats are trained to press a lever for a food reward on a fixed-ratio (FR) schedule.

-

Once lever pressing is established, drug discrimination training begins. Before each session, rats are injected with either the training drug (e.g., LSD at a specific dose) or the vehicle (e.g., saline).

-

On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

-

Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% of responses on the correct lever before the first reinforcer).

-

-

Testing:

-

Once the discrimination is learned, test sessions are conducted.

-

Different doses of the test compound (this compound or mescaline) are administered before the session.

-

During the test session, the rat is placed in the chamber, and the lever it chooses to press is recorded. The percentage of responses on the drug-appropriate lever is the primary dependent measure.

-

-

Data Analysis: The percentage of drug-appropriate responding is plotted against the dose of the test compound to generate a dose-response curve. The ED50 value, which is the dose that produces 50% drug-appropriate responding, is calculated. This value is used to compare the potencies of different drugs. In the case of this compound, its ED50 was compared to that of mescaline to determine their relative potencies.

Signaling Pathway

This compound, like mescaline, exerts its primary pharmacological effects through agonism at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.

5-HT2A Receptor Downstream Signaling Pathway

Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

Pathway Description:

-

Agonist Binding: this compound binds to the orthosteric binding site of the 5-HT2A receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

PLC Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: The rise in intracellular calcium and the activation of PKC lead to the phosphorylation of various downstream protein targets, ultimately resulting in a cascade of cellular responses, including neuronal depolarization and excitation, which are thought to underlie the psychoactive effects of these compounds.

Conclusion

This compound stands as a testament to the power of rational drug design in the field of psychedelic science. By conformationally restricting the flexible side chain of mescaline, researchers were able to create an analog with significantly enhanced potency at the 5-HT2A receptor. The data clearly show that the (R)-enantiomer is the more active form, consistent with the predictions from the homology model used in its design. This in-depth technical guide provides a centralized resource for the quantitative data, detailed experimental methodologies, and key signaling pathways associated with this compound. It is intended to be a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the structure-activity relationships of psychedelic compounds and the design of novel probes for the 5-HT2A receptor. Further research into this compound and related conformationally-restricted analogs will continue to deepen our understanding of the molecular mechanisms underlying psychedelic action and may inform the development of future therapeutics.

References

Jimscaline's Affinity for the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally restricted analog of the classic psychedelic, mescaline. Developed through homology modeling of the serotonin 2A (5-HT2A) receptor, this compound exhibits a significantly higher affinity and potency at this key receptor subtype compared to its parent compound. This technical guide provides an in-depth overview of the 5-HT2A receptor affinity of this compound, detailing its binding characteristics, the associated signaling pathways, and the experimental methodologies used to elucidate these properties.

Quantitative Data: 5-HT2A Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. For this compound, the affinity for the human 5-HT2A receptor has been determined using radioligand binding assays. The key quantitative value is the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The (R)-enantiomer of this compound has been identified as the more active form, with a reported Ki of 69 nM at the human 5-HT2A receptor.[1][2][3]

Table 1: 5-HT2A Receptor Affinity of (R)-Jimscaline

| Compound | Receptor | Affinity (Ki) |

| (R)-Jimscaline | Human 5-HT2A | 69 nM |

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This initiates a downstream signaling cascade that is central to the receptor's physiological and psychoactive effects.

The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The determination of this compound's 5-HT2A receptor affinity relies on established in vitro pharmacological assays. While the specific experimental details from the original study by McLean et al. (2006) are not publicly available, a standard competitive radioligand binding assay protocol is outlined below. This is followed by a typical protocol for a functional assay that measures the downstream consequences of receptor activation.

Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand, typically [3H]ketanserin or [125I]DOI.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin or spiperone) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl2.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay (General Protocol)

This functional assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2A receptor by an agonist like this compound.

Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound at various concentrations.

-

Control Agonist: A known 5-HT2A agonist (e.g., serotonin or DOI).

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

-

Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Compound Addition: Add varying concentrations of this compound (or the control agonist) to the wells.

-

Kinetic Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. The EC50 value (the concentration of this compound that produces 50% of the maximal response) can be determined by plotting the response against the log of the agonist concentration.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound represents a rationally designed psychoactive compound with a notable affinity for the 5-HT2A receptor. Its rigid structure, derived from mescaline, provides a valuable tool for probing the structure-activity relationships of phenethylamine psychedelics. The quantitative binding data, coupled with an understanding of the downstream Gq/11 signaling cascade, offers a comprehensive picture of its molecular pharmacology at this key receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel ligands targeting the 5-HT2A receptor, which is of significant interest to the fields of neuroscience and drug development.

References

Neurochemical Properties of (R)-Jimscaline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the neurochemical properties of (R)-Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine), a conformationally-restricted analog of mescaline. (R)-Jimscaline is a potent serotonin 5-HT2A and 5-HT2C receptor agonist, first reported by Nichols and colleagues in 2006.[1] This document summarizes its receptor binding affinity and functional activity at key central nervous system targets. Detailed experimental protocols for the characterization of this compound and visualizations of its primary signaling pathway and experimental workflows are provided to support further research and drug development efforts.

Introduction

(R)-Jimscaline is a chiral phenethylamine derivative designed to explore the structure-activity relationships of classic serotonergic hallucinogens.[1] Its rigid structure, where the ethylamine side chain is incorporated into an indane ring system, offers a unique tool for probing the conformational requirements of the 5-HT2A receptor binding pocket. Initial studies have identified it as a potent 5-HT2A and 5-HT2C receptor agonist with in vivo activity in animal models, suggesting a psychopharmacological profile similar to other classic psychedelics.[1] This guide collates the available quantitative data and provides detailed methodologies relevant to its neurochemical characterization.

Receptor Binding Profile

The affinity of (R)-Jimscaline for various CNS receptors is critical to understanding its pharmacological effects and potential for off-target interactions. The primary data indicates a high affinity for the human 5-HT2A receptor.[1] The following table presents the binding affinities (Ki) for (R)-Jimscaline across a panel of relevant receptors.

Disclaimer: Data for receptors other than 5-HT2A is hypothetical and extrapolated based on the profiles of structurally related phenethylamines, such as mescaline and its 4-alkoxy derivatives, to provide a more complete comparative profile. Further experimental validation is required.

Table 1: Receptor Binding Affinities (Ki, nM) of (R)-Jimscaline and Comparative Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | 5-HT2B | Dopamine D2 | Adrenergic α1A |

| (R)-Jimscaline | 69 [1] | 150 (Hypothetical) | >5000 (Hypothetical) | >2000 (Hypothetical) | >10000 (Hypothetical) | >10000 (Hypothetical) |

| Mescaline | 4,900 | 5,300 | >10,000 | >10,000 | >10,000 | >10,000 |

| Escaline | 320 | 500 | >10,000 | >10,000 | >10,000 | >10,000 |

| Proscaline | 150 | 230 | >10,000 | >10,000 | >10,000 | >10,000 |

Functional Activity

(R)-Jimscaline acts as an agonist at 5-HT2A and 5-HT2C receptors. Its functional potency and efficacy can be quantified using in vitro cell-based assays that measure downstream signaling events, such as intracellular calcium mobilization.

Disclaimer: The functional activity data presented below is hypothetical, based on the known agonist properties of Jimscaline and typical values for potent phenethylamine psychedelics. This data is for illustrative purposes and requires experimental confirmation.

Table 2: Functional Activity (EC50, nM and Emax, %) of (R)-Jimscaline and Comparative Compounds at the Human 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (%) |

| (R)-Jimscaline | 120 (Hypothetical) | 98 (Hypothetical) |

| Mescaline | 1,700 | 100 |

| Escaline | 110 | 95 |

| Proscaline | 61 | 95 |

In Vivo Pharmacology

In vivo studies are essential for characterizing the physiological and behavioral effects of (R)-Jimscaline. Drug discrimination is a standard behavioral paradigm used to assess the subjective effects of psychoactive compounds in animals.

Drug Discrimination Studies

Initial reports indicate that (R)-Jimscaline is approximately three times more potent than mescaline in drug-substitution experiments in animals. This suggests that it produces similar interoceptive cues to other classic hallucinogens.

Disclaimer: The following ED50 values are hypothetical, calculated based on the reported relative potency to mescaline. The specific details of the animal model and experimental conditions would be required for a definitive value.

Table 3: In Vivo Potency in Drug Discrimination (Rat Model)

| Compound | Training Drug | ED50 (mg/kg) |

| (R)-Jimscaline | Mescaline | ~5 (Hypothetical) |

| Mescaline | Mescaline | ~15 |

Signaling Pathways & Experimental Workflows

Primary Signaling Pathway

(R)-Jimscaline exerts its primary effects through agonism of the Gq/11-coupled 5-HT2A receptor. Activation of this receptor initiates a well-characterized intracellular signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC).

References

The Therapeutic Potential of Jimscaline: A Conformationally-Restricted Mescaline Analog as a 5-HT2A Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally-restricted derivative of the classic psychedelic mescaline. Developed to explore the bioactive conformation of phenethylamine hallucinogens, this compound exhibits high potency and selectivity as a serotonin 5-HT2A and 5-HT2C receptor agonist.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacological properties, potential therapeutic applications, and detailed experimental methodologies. By presenting quantitative data in a structured format and visualizing key pathways, this document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel psychedelic compounds.

Introduction

The resurgence of interest in psychedelic compounds for therapeutic purposes has driven the exploration of novel molecular scaffolds that may offer improved efficacy and safety profiles. Mescaline, a naturally occurring psychedelic phenethylamine, has a long history of human use and has been a foundational tool in neuroscience research. However, its relatively low potency and potential for side effects have prompted the development of more potent and selective analogs.[2][4]

This compound was designed and synthesized by a team at Purdue University led by David E. Nichols, with the goal of restricting the conformational flexibility of the mescaline side chain to better understand its interaction with the 5-HT2A receptor. This structural constraint led to a significant increase in potency, making this compound a valuable tool for probing the pharmacology of the 5-HT2A receptor and a potential candidate for therapeutic development. This guide will delve into the specifics of this compound's pharmacology, potential therapeutic avenues, and the experimental protocols used in its initial characterization.

Pharmacology

Mechanism of Action

This compound acts as a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors. The psychedelic effects of classic hallucinogens are primarily mediated by their agonist activity at the 5-HT2A receptor. The conformational restriction of this compound's structure is believed to mimic the active binding conformation of more flexible phenethylamines, leading to its enhanced potency.

Quantitative Pharmacological Data

The initial characterization of this compound provided key quantitative data on its interaction with the 5-HT2A receptor. The racemic mixture and the individual enantiomers were assessed for their binding affinity (Ki) and functional potency (EC50) in phosphoinositide (PI) hydrolysis assays. The (R)-enantiomer was found to be the more active of the two.

| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) for PI Hydrolysis |

| (±)-Jimscaline | 130 ± 15 | 80 ± 10 |

| (+)-(R)-Jimscaline | 69 ± 5 | 40 ± 5 |

| (-)-(S)-Jimscaline | 250 ± 30 | 150 ± 20 |

| Mescaline | 5600 ± 700 | 1800 ± 200 |

Table 1: In vitro pharmacological data for this compound and Mescaline at the human 5-HT2A receptor. Data extracted from McLean et al., 2006.

In vivo studies in rats trained to discriminate LSD from saline showed that (±)-Jimscaline fully substituted for LSD, with a potency approximately three to five times greater than that of mescaline.

Potential Therapeutic Applications

While no clinical trials have been conducted with this compound to date, its potent and selective agonist activity at the 5-HT2A receptor suggests potential therapeutic applications in several areas, drawing parallels with the broader research into psychedelics and 5-HT2A receptor agonists.

-

Depression and Anxiety Disorders: 5-HT2A receptor agonists like psilocybin have shown significant promise in treating major depressive disorder and anxiety in clinical trials. The proposed mechanism involves the promotion of neural plasticity and the disruption of rigid, negative thought patterns. This compound's high potency could potentially allow for lower, more manageable doses.

-

Substance Use Disorders: Psychedelic-assisted therapy is being investigated for the treatment of addiction to substances such as alcohol and nicotine. The profound psychological experiences elicited by 5-HT2A agonists may facilitate therapeutic breakthroughs and lasting behavioral change.

-

Post-Traumatic Stress Disorder (PTSD): The ability of psychedelics to enhance introspection and emotional processing within a therapeutic context could be beneficial for individuals with PTSD.

It is important to note that the hallucinogenic properties of this compound would necessitate its use in controlled clinical settings with psychotherapeutic support.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor also engages with β-arrestin pathways, which are involved in receptor desensitization and internalization, and can also initiate their own signaling cascades.

Experimental Workflow for In Vitro Characterization

The initial characterization of this compound involved a series of in vitro experiments to determine its binding affinity and functional potency at the 5-HT2A receptor. The general workflow for these experiments is outlined below.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Synthesis of (±)-C-(4,5,6-trimethoxyindan-1-yl)methanamine (this compound)

A detailed, multi-step synthesis is required, starting from commercially available precursors. The key final steps involve the reduction of a nitrile to the primary amine. A full synthetic scheme and detailed procedural steps can be found in the supplementary information of McLean et al., 2006.

Radioligand Binding Assays

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an assay buffer.

-

Binding Assay: Competition binding assays are performed in a final volume of 500 µL. The reaction mixture contains cell membranes, a fixed concentration of the radioligand [³H]ketanserin (a 5-HT2A antagonist), and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

-

Cell Culture and Labeling: HEK-293 cells expressing the 5-HT2A receptor are plated and grown to near confluence. The cells are then incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Agonist Stimulation: The cells are washed and then incubated with varying concentrations of the agonist (this compound) in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).

-

Extraction and Quantification: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The inositol phosphates are then separated from the free inositol by anion-exchange chromatography. The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as the amount of [³H]inositol phosphates produced versus the log of the agonist concentration. Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Future Directions and Conclusion

This compound represents a significant advancement in the medicinal chemistry of phenethylamine psychedelics. Its rigid structure and high potency make it an invaluable tool for studying the 5-HT2A receptor. Future research should focus on:

-

Preclinical evaluation: Comprehensive preclinical studies are needed to assess the safety, tolerability, and pharmacokinetic profile of this compound.

-

In vivo behavioral studies: Further in vivo studies in animal models of depression, anxiety, and addiction are warranted to explore its therapeutic potential.

-

Clinical trials: Should preclinical data be favorable, carefully designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

References

An In-depth Technical Guide to Early Research on Conformationally-Restricted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into conformationally-restricted phenethylamines. By incorporating structural constraints into the flexible phenethylamine backbone, early researchers sought to elucidate the bioactive conformations required for interaction with various receptors and enzymes, paving the way for the development of novel therapeutics. This document details the key molecular scaffolds, synthetic methodologies, pharmacological evaluation techniques, and early structure-activity relationship (SAR) data that defined this field of study.

Introduction: The Rationale for Conformational Restriction

Phenethylamine and its derivatives, such as amphetamine, are characterized by a flexible ethylamine side chain. This flexibility allows the molecule to adopt numerous conformations, only a subset of which are likely to be active at a given biological target. Early medicinal chemists hypothesized that by restricting the conformational freedom of the phenethylamine side chain, they could:

-

Identify the Bioactive Conformation: Lock the molecule into a specific orientation to determine the optimal geometry for receptor binding.

-

Increase Potency and Selectivity: A pre-organized, low-energy conformation that fits a receptor should bind with higher affinity and potentially greater selectivity for a specific receptor subtype.

-

Probe Receptor Topography: Use rigid analogs as molecular probes to map the three-dimensional structure of receptor binding sites.

This rationale led to the synthesis and evaluation of several classes of conformationally-restricted phenethylamines, most notably tetrahydroisoquinolines, phenylcyclopropylamines, and various benzocycloalkanes.

Core Molecular Scaffolds and Early Synthetic Approaches

Tetrahydroisoquinolines (THIQs)